2-(2-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
Description
2-(2-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride is an imidazole-derived carboxylic acid salt. Its structure comprises a methyl-substituted imidazole ring (at position 2) linked to an acetic acid moiety, with the hydrochloride salt enhancing solubility.
Properties
IUPAC Name |
2-(2-methyl-1H-imidazol-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-7-3-5(8-4)2-6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHDJPNUDFVHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949492-88-0 | |
| Record name | 2-(2-methyl-1H-imidazol-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-4-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methodologies but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated imidazole compounds.
Scientific Research Applications
2-(2-methyl-1H-imidazol-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and as a biomarker.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Chemical Comparison
Detailed Analysis of Structural Features
Substituent Effects: Methyl Group (Target Compound): The 2-methyl group likely reduces solubility compared to hydroxylated analogs but may improve membrane permeability . Phenyl Extension (CAS 1955531-31-3): Extends conjugation, possibly increasing rigidity and receptor-binding specificity .
Molecular Weight and Bioavailability :
- The target compound (MW ~192.62) falls within the "rule of five" range (<500 g/mol), suggesting favorable oral bioavailability compared to bulkier analogs like the phenyl-substituted derivative (MW 238.67) .
Acid-Base Properties :
- The imidazole ring (pKa ~6.8–7.0) and carboxylic acid (pKa ~2.5) confer pH-dependent solubility. The hydrochloride salt ensures ionization at physiological pH, enhancing aqueous solubility .
Biological Activity
2-(2-methyl-1H-imidazol-4-yl)acetic acid hydrochloride, a derivative of imidazole, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a 2-methyl substituent on the imidazole ring and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 176.60 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known for its ability to coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The presence of hydroxy and acetic acid groups allows for hydrogen bonding and electrostatic interactions, which can modulate the compound's biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity could be particularly beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
A study published in 2024 demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers highlighted its potential utility in developing new antimicrobial therapies . -
Investigation into Anti-inflammatory Mechanisms :
Another research effort focused on the anti-inflammatory properties of this compound. It was found to downregulate the expression of inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases . -
Enzyme Inhibition Studies :
Research has also indicated that this compound can act as an inhibitor of specific enzymes linked to metabolic pathways, such as insulin-degrading enzyme (IDE). This inhibition could have implications for conditions like type-2 diabetes and Alzheimer's disease, where IDE plays a crucial role .
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or drug delivery systems?
- Methodology : Hybrid systems (e.g., imidazole-functionalized polymers) are designed using computational docking (AutoDock) for drug encapsulation. In vitro release studies (pH-dependent hydrolysis) and cytotoxicity assays (MTT tests on HEK293 cells) validate biocompatibility .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Optimization Strategies
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